molecular formula C15H12ClN3O2 B11286732 5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide

5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11286732
M. Wt: 301.73 g/mol
InChI Key: LHVBAUKOGAIMJE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl halide reacts with the pyrazole ring.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is attached through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the pyrazole ring.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Chlorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(5-(4-Chlorophenyl)furan-2-yl)acryloyl)-3,4-dihydro-2H-naphthalen-1-one: This compound shares structural similarities with 3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide, particularly the chlorophenyl and furan groups.

    Naphtho[2,3-b]furan-4,9-diones: These compounds also contain furan rings and exhibit versatile biological activities.

Uniqueness

3-(4-Chlorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring, combined with the chlorophenyl and furan-2-ylmethyl groups, makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H12ClN3O2/c16-11-5-3-10(4-6-11)13-8-14(19-18-13)15(20)17-9-12-2-1-7-21-12/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

LHVBAUKOGAIMJE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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